Comparative Fading Kinetics vs. m-Aminophenol in Oxidative Hair Dye Systems
In a controlled comparative study of meta-aminophenol derivatives mixed with equimolar p-phenylenediamine (PPD) as the primary intermediate, 3,5-diaminophenol hydrochloride produced a grey-brown color on hair that faded completely after 8 hours under standardized light exposure conditions. In contrast, unsubstituted m-aminophenol under identical conditions produced a dark purple color that faded after 16 hours [1]. This represents a 2-fold difference in fade time between the two structurally related couplers when paired with the same primary intermediate. When paired with p-aminophenol (PAP) instead of PPD, 3,5-diaminophenol hydrochloride yielded a grey-brown color that faded after 14 hours, compared to m-aminophenol which produced a medium red color that faded after 16 hours [1]. All dyeing solutions were prepared at 0.01 M concentration with equimolar amounts of both components.
m-Aminophenol: 16 h / 16 h
| Evidence Dimension | Color fade time under light exposure (hours) |
|---|---|
| Target Compound Data | 8 hours (with PPD); 14 hours (with PAP) |
| Comparator Or Baseline | m-Aminophenol: 16 hours (with PPD); 16 hours (with PAP) |
| Quantified Difference | 2-fold shorter fade time with PPD (8h vs 16h); comparable with PAP (14h vs 16h) |
| Conditions | Equimolar 0.01 M solutions; hair dyeing; standardized light exposure; pH not explicitly reported |
Why This Matters
Procurement decisions for oxidative hair dye formulations require precise matching of coupler fastness profiles to target product longevity claims; 3,5-diaminophenol dihydrochloride provides a faster-fading option specifically for semi-permanent or tone-adjusting formulations where extended color retention is not desired.
- [1] J. Soc. Cosmet. Chem. 1967, 18(10), 599-620. Hair Coloring with Oxidation Dye Intermediates. Table IX: Meta-Aminophenol Derivatives Mixed with p-Phenylenediamine or p-Aminophenol, p. 617. View Source
